4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid
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Overview
Description
4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an ethylsulfonyl group and a pyridine-2-carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through various methods, including the reduction of pyridine.
Introduction of Ethylsulfonyl Group: : The piperidine ring is then functionalized with an ethylsulfonyl group using appropriate reagents such as ethylsulfonyl chloride.
Coupling with Pyridine-2-carboxylic Acid: : The final step involves the coupling of the ethylsulfonylpiperidine with pyridine-2-carboxylic acid under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid: can be compared with other similar compounds, such as:
4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}morpholine
4-[1-(ethylsulfonyl)-4-piperidinyl]morpholine oxalate
These compounds share structural similarities but may differ in their functional groups and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
4-[(1-ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-2-23(21,22)17-7-4-11(5-8-17)16-13(18)10-3-6-15-12(9-10)14(19)20/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZZHWVJIAHEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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